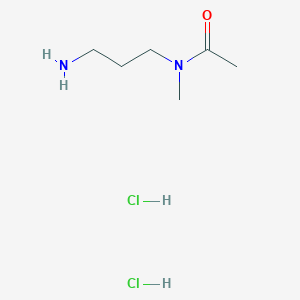

N-(3-Aminopropyl)-N-methylacetamide;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

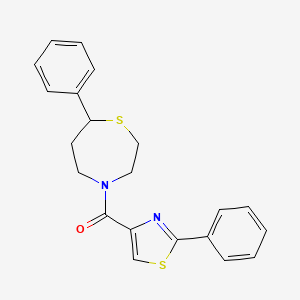

N-(3-Aminopropyl)-N-methylacetamide;dihydrochloride, also known as ACPD, is a chemical compound that has been widely studied for its potential applications in scientific research. ACPD has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Aplicaciones Científicas De Investigación

Infrared Spectrum Analysis

N-(3-Aminopropyl)-N-methylacetamide has been studied for its contributions to the infrared spectrum (IR), particularly in the amide I, II, and III bands. This research, conducted using density functional theory quantum chemistry methods, helps in understanding the formation of the amide infrared spectrum, which is significant in fields like organic chemistry, analytical chemistry, and chemical biology (Yan Ji et al., 2020).

Noncovalent Bond Analysis

Studies have shown that N-methylacetamide, a model of the peptide unit in proteins, interacts with various S-containing molecules, revealing a range of noncovalent bonds. This interaction provides insights into different attractive forces significant in understanding molecular bonding and interactions (U. Adhikari & S. Scheiner, 2012).

Normal Vibrations Study

Research on the in-plane normal vibrations of N-methylacetamide has been conducted to allow quantitative discussions concerning the nature of amide vibrations, which is crucial for understanding molecular dynamics in various chemical contexts (T. Miyazawa et al., 1958).

Cation-Amide Binding Study

Investigations into how cations interact with N-methylacetamide in aqueous solutions have been significant in understanding specific ion effects on proteins. These studies use spectroscopic methods to explore these interactions, providing valuable insights into molecular dynamics and protein behavior (E. Pluhařová et al., 2014).

Hydrolysis Mechanism in High-Temperature Water

N-methylacetamide has been used as a model to investigate the hydrolysis kinetics and mechanisms of N-substituted amides in high-temperature water, contributing significantly to our understanding of chemical processes under extreme conditions (P. Duan et al., 2010).

Static Disorder in N-Methylacetamide

X-ray electron density studies of N-methylacetamide at low temperatures have revealed static disorder in its structure, providing essential insights into the configuration of biologically important molecules (F. Hamzaoui & F. Baert, 1994).

Propiedades

IUPAC Name |

N-(3-aminopropyl)-N-methylacetamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH/c1-6(9)8(2)5-3-4-7;;/h3-5,7H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHVYWLETJRDCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Aminopropyl)-N-methylacetamide;dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2804631.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethan-1-one](/img/structure/B2804633.png)

![N-(1-Methylcyclobutyl)-5-azaspiro[2.4]heptane-2-carboxamide](/img/structure/B2804637.png)

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2804638.png)

![4-Fluoro-2-methylbenzo[d]oxazole](/img/structure/B2804639.png)

![(Z)-2-cyano-N-[(3-fluoro-4-propan-2-yloxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2804646.png)

![2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2804651.png)